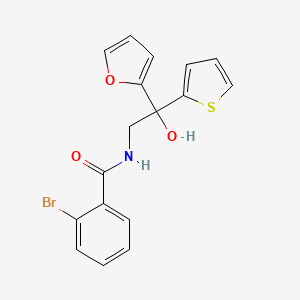
4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of the compound 4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, although not directly synthesized in the provided papers, related compounds have been synthesized and studied. For instance, the synthesis of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide involved the use of FTIR and 1H-NMR techniques to study the compound's structure and the effect of solvents on its NMR chemical shifts . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, to test their cytotoxicity and inhibition of carbonic anhydrase .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The 1H-NMR chemical shifts of the synthesized 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide were found to have a strong correlation with the dielectric constants of the solvents used, indicating the sensitivity of the compound's structure to its environment . The structure-activity relationship of the synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides was also studied, with specific substitutions on the phenyl ring leading to high-affinity inhibition of kynurenine 3-hydroxylase .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be influenced by their molecular structure. The study on 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide showed that the 1H-NMR chemical shifts changed significantly when the solvent polarity was altered, suggesting that the compound could undergo different chemical reactions depending on the solvent . The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated their ability to inhibit kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is important in the context of neuronal injury .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are essential for their application as pharmaceutical agents. The study on 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide provided insights into the compound's NMR chemical shifts in different solvents, which is important for understanding its solubility and stability . The high-affinity inhibitors synthesized in the second study were characterized by their IC50 values and their ability to increase kynurenic acid concentration in the extracellular hippocampal fluid, indicating their potential as therapeutic agents . The cytotoxic activities and carbonic anhydrase inhibition of the new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were also evaluated, providing a basis for further anti-tumor activity studies .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Enzyme Selectivity
Research on chemical inhibitors targeting cytochrome P450 isoforms highlights the importance of selective inhibition in predicting drug-drug interactions (DDIs) and understanding the metabolism of pharmaceuticals. Selective inhibitors help in identifying the specific CYP isoforms involved in drug metabolism, which is crucial for drug development and safety assessments (Khojasteh et al., 2011).
Synthetic Protocols for Pyridazine and Pyridazone Analogues
The synthesis of pyridazine and pyridazone derivatives, which share structural similarities with the compound of interest, is significant due to their biological activities, especially related to the cardiovascular system. These compounds are synthesized using conventional methods, and their properties like being electron-deficient heteroaromatic compounds make them intriguing for further exploration in medicinal chemistry (Jakhmola et al., 2016).
COX-2 Inhibition by Pyridazinone Compounds
The selective inhibition of cyclooxygenase-2 (COX-2) by vicinally disubstituted pyridazinones, such as ABT-963, demonstrates the therapeutic potential of such compounds in treating inflammation and pain associated with conditions like arthritis. This research underscores the relevance of structural design in developing selective and potent inhibitors with minimal side effects (Asif, 2016).
Advanced Oxidation Processes in Environmental Remediation
The degradation of pharmaceuticals and toxic compounds in water through advanced oxidation processes (AOPs) is a crucial area of environmental chemistry. Research on the mechanisms, by-products, and effectiveness of AOPs in treating contaminants like acetaminophen highlights the potential for applying similar methodologies to study and mitigate the environmental impact of diverse chemical compounds (Qutob et al., 2022).
Metabotropic Glutamate Receptor Antagonists
The study of non-competitive, selective antagonists for neurological receptors, such as perampanel for AMPA receptors, offers insights into the development of novel therapeutics for neurological disorders. These compounds serve as models for understanding how structural features contribute to selective receptor modulation and therapeutic outcomes (Rektor, 2013).
Eigenschaften
IUPAC Name |
4-acetyl-N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18(29)19-9-11-22(12-10-19)32(30,31)27-21-8-6-7-20(17-21)23-13-14-24(26-25-23)28-15-4-2-3-5-16-28/h6-14,17,27H,2-5,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLGMSTVZJHLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514140.png)
![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514142.png)
![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)



![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2514151.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2514159.png)
![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)
